

The Pyridazine Ring: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 3,4-Dichloro-5-methoxypyridazine

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An In-depth Technical Guide for Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, transitioning from a chemical curiosity to a privileged structure in contemporary drug design.^{[1][2]} Its unique physicochemical properties, including weak basicity, a high dipole moment, and robust hydrogen bonding capabilities, offer medicinal chemists a versatile toolkit to address challenges in drug discovery and development.^{[1][3]} The incorporation of the pyridazine moiety can enhance aqueous solubility, modulate pharmacokinetic profiles, and facilitate potent and selective interactions with biological targets.^{[4][5]} This guide provides a comprehensive overview of the core features of the pyridazine ring, summarizing key data, detailing experimental protocols, and visualizing its role in medicinal chemistry.

Core Physicochemical Properties: A Comparative Overview

The judicious application of the pyridazine ring in drug design is rooted in its distinct electronic and structural characteristics compared to its carbocyclic analog, benzene, and other isomeric diazines like pyrimidine and pyrazine.^{[1][5]} These properties are fundamental to its influence on a molecule's solubility, lipophilicity, metabolic stability, and target engagement.^{[2][4]}

The pyridazine ring is characterized by its weak basicity and a significant dipole moment, which facilitates π - π stacking interactions.^{[1][3]} Its two adjacent nitrogen atoms can act as dual

hydrogen-bond acceptors, a feature that can be pivotal for strong drug-target interactions.[1][6] Furthermore, its inherent polarity often leads to lower lipophilicity compared to a phenyl ring, which can be advantageous for improving aqueous solubility and reducing off-target effects.[5][7] The introduction of the pyridazine scaffold has also been associated with reduced inhibition of cytochrome P450 enzymes and a lower potential for interaction with the cardiac hERG potassium channel, mitigating common risks in drug development.[1]

Below is a comparative summary of key physicochemical properties.

Property	Pyridazine	Pyrimidine	Pyrazine	Pyridine	Phenyl	Reference
pKa	2.22	1.07	0.37	5.2	N/A	[8]
Dipole Moment (D)	4.15	2.33	0	2.22	0	[8]
cLogP	0.41	0.26	-0.73	0.84	2.13	[8]
TPSA (Å²)	25.78	25.78	25.78	12.89	0	[8]
Boiling Point (°C)	208	123-124	115-118	115	80.1	[7][9]

Biological Activities and Therapeutic Applications

The versatility of the pyridazine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, anti-inflammatory, analgesic, antimicrobial, antihypertensive, and antiviral agents, among others.[10][11][12][13] This wide range of activities has led to the development of several marketed drugs and numerous clinical candidates incorporating the pyridazine core.

Recently, the FDA approvals of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, and Deucravacitinib, an allosteric tyrosine kinase 2 (TYK2) inhibitor, have highlighted the therapeutic potential of pyridazine-containing molecules.[1]

Drug/Candidate	Therapeutic Area	Mechanism of Action	Reference
Relugolix	Women's Health/Oncology	GnRH Receptor Antagonist	[1]
Deucravacitinib	Immunology	Allosteric TYK2 Inhibitor	[1]
Ponatinib	Oncology	Multi-targeted Tyrosine Kinase Inhibitor	[1]
Risdiplam	Neurology	SMN2 Splicing Modifier	[1]
Minaprine	Neurology (Withdrawn)	Monoamine Oxidase (MAO) Inhibitor	[1]
Ensartinib	Oncology	ALK Inhibitor	[1]
ARV-110	Oncology	Androgen Receptor Degradar	[1]
AZD0095	Oncology	Monocarboxylate Transporter 4 (MCT4) Inhibitor	[1]

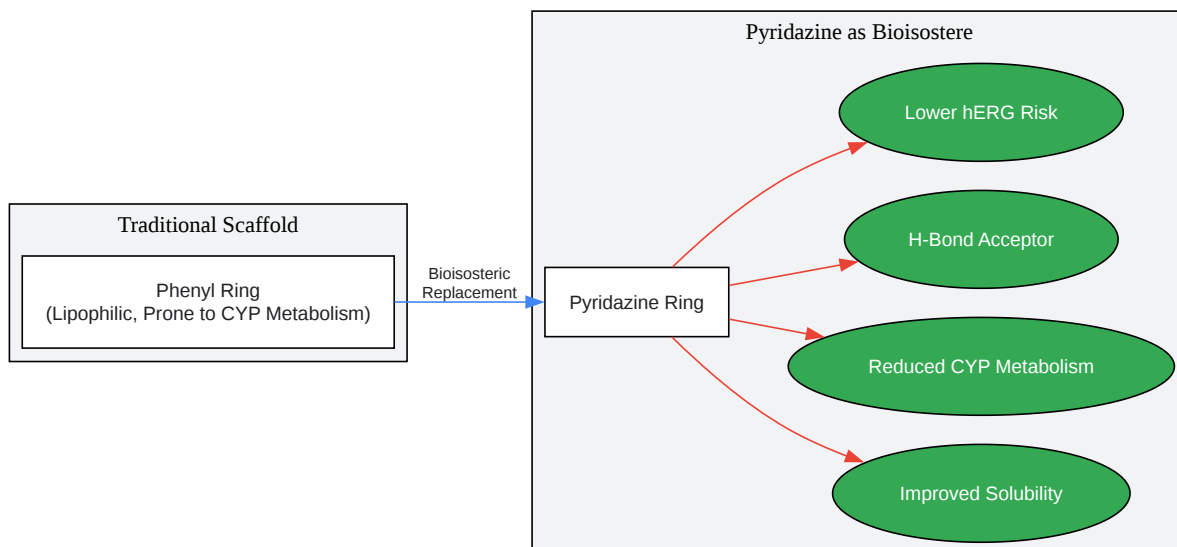
Pharmacokinetics and Metabolism

The pharmacokinetic profiles of pyridazine-containing compounds can be significantly modulated by chemical modifications to the core structure.[\[14\]](#) This allows for the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to achieve desired therapeutic outcomes, such as extended half-life for less frequent dosing and optimal bioavailability for effective systemic exposure.[\[4\]](#)[\[14\]](#) The inherent polarity of the pyridazine ring generally contributes to improved aqueous solubility, which can enhance oral bioavailability.[\[4\]](#)

Compound	Species	Tmax (h)	Half-life (t1/2) (h)	Oral Bioavailability (%)	Protein Binding (%)	Primary Excretion Route	Reference
Relugolix	Human	~2.25	36-65	~12	68-71	Feces (81%)	[14]
Deucravacitinib	Human	1.5-2.3	8-15	-	-	-	[14]
GNE-A	Rat	-	1.67	11.2	96.7-99.0	-	[14]
GNE-A	Dog	-	16.3	55.8	96.7-99.0	-	[14]
PZDH	Human	-	2.7-8.5	N/A (IV)	-	-	[15]

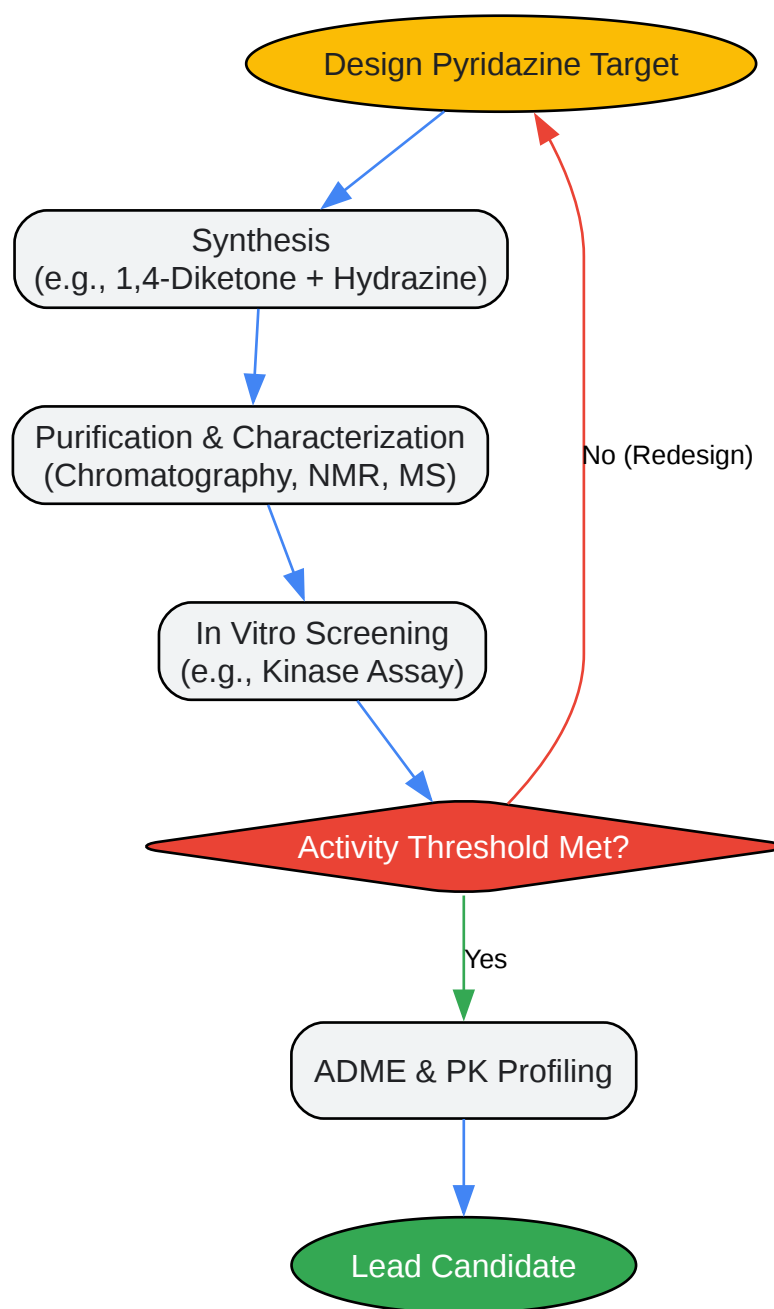
Visualizing Key Concepts in Pyridazine Chemistry

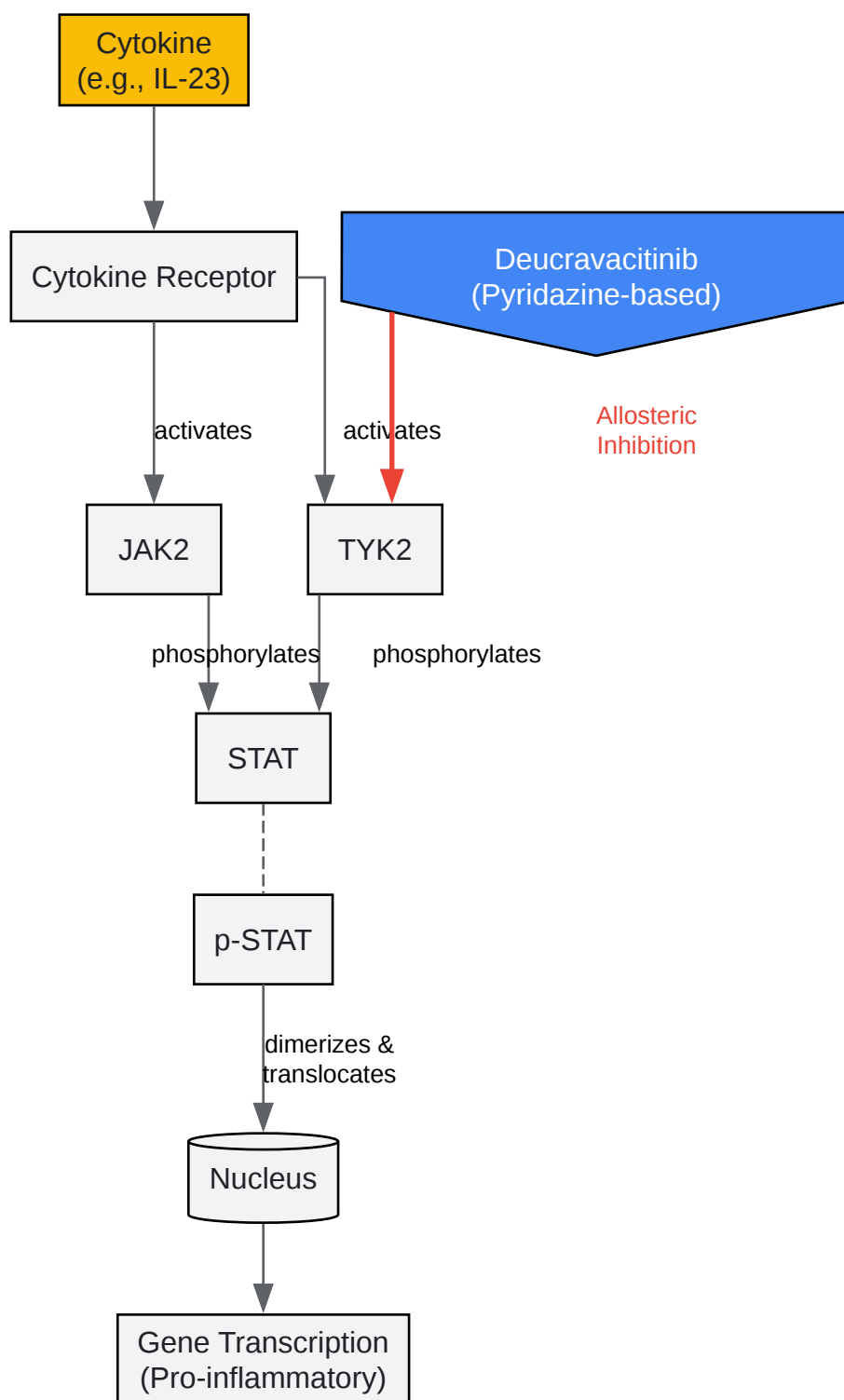
The following diagrams illustrate fundamental concepts and workflows relevant to the application of the pyridazine ring in medicinal chemistry.



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Bioisosteric replacement of a phenyl ring with pyridazine.





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